

An In-depth Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-7-ethoxyquinoline-3-carbaldehyde

Cat. No.: B1606825

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

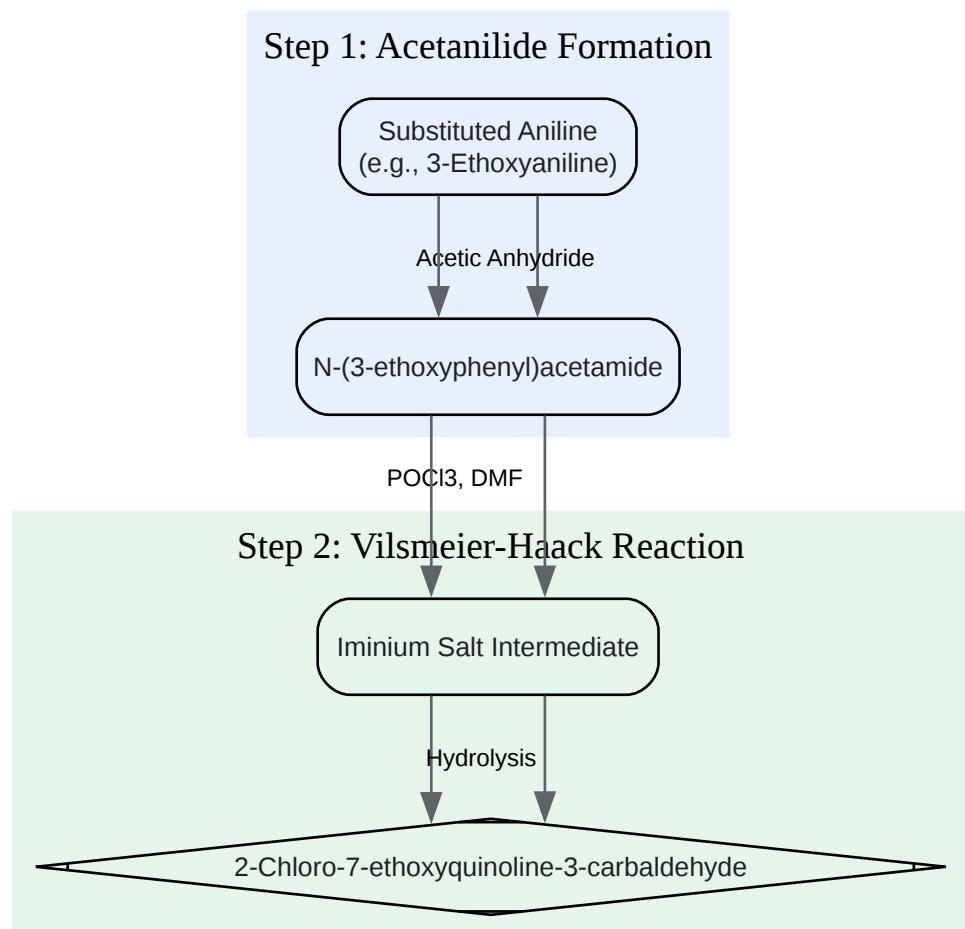
CAS Number: 129798-05-6

This guide provides a comprehensive overview of **2-Chloro-7-ethoxyquinoline-3-carbaldehyde**, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this derivative, this document leverages established knowledge of the broader class of 2-chloroquinoline-3-carbaldehydes and its closely related analogs, particularly the 7-methoxy variant, to provide a robust framework for its synthesis, reactivity, and potential applications.

Compound Identity and Physicochemical Properties

2-Chloro-7-ethoxyquinoline-3-carbaldehyde is a substituted quinoline featuring a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and an ethoxy group at the 7-position. These functional groups provide multiple avenues for synthetic transformations, making it an attractive starting material for the synthesis of more complex molecules.[\[1\]](#)[\[2\]](#)

While specific experimental data for the 7-ethoxy derivative is scarce, the physicochemical properties can be inferred from its close analog, 2-chloro-7-methoxyquinoline-3-carbaldehyde (CAS: 68236-20-4).


Property	Value (for 2-Chloro-7-methoxyquinoline-3-carbaldehyde)	Reference
Molecular Formula	C11H8CINO2	[3][4]
Molecular Weight	221.64 g/mol	[3][4]
Appearance	Solid	[4]
Storage	Inert atmosphere, 2-8°C	[5]

Note: The data presented in this table is for the 7-methoxy analog and should be considered as an approximation for **2-Chloro-7-ethoxyquinoline-3-carbaldehyde**.

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.^[6] This one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an appropriate N-arylacetamide.^[7] The presence of electron-donating groups on the N-arylacetamide generally leads to good yields.

General Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Chloro-7-ethoxyquinoline-3-carbaldehyde** via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (General)

This protocol is a generalized procedure based on the well-established Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.^{[8][9]}

- Preparation of the Acetanilide: In a suitable reaction vessel, combine the substituted aniline (e.g., 3-ethoxyaniline) (1 equivalent) with acetic anhydride (1.1 equivalents). The reaction can be carried out neat or in a suitable solvent like glacial acetic acid. Heat the mixture at reflux for 1-2 hours. After cooling, the product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.

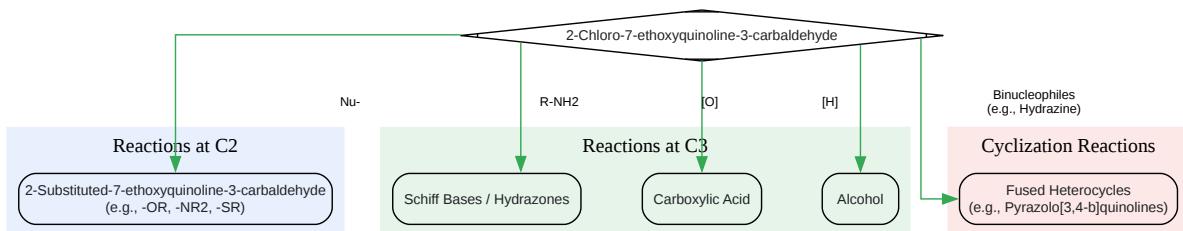
- Vilsmeier-Haack Reaction:
 - In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (3 equivalents).
 - Cool the flask in an ice bath to 0-5 °C.
 - Slowly add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise with constant stirring.
 - To this freshly prepared Vilsmeier reagent, add the N-(3-ethoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
 - After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until alkaline.
 - The precipitated solid, **2-Chloro-7-ethoxyquinoline-3-carbaldehyde**, is collected by filtration, washed with water, and dried.
 - Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of **2-Chloro-7-ethoxyquinoline-3-carbaldehyde** stems from the reactivity of its two key functional groups: the 2-chloro substituent and the 3-formyl group.[\[10\]](#) [\[11\]](#)[\[12\]](#)[\[13\]](#)

Reactions at the 2-Position (Chloro Group)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities. This is a key transformation for diversifying the quinoline core.


Reactions at the 3-Position (Formyl Group)

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

- Condensation Reactions: With amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives.[10]
- Oxidation: To the corresponding carboxylic acid.
- Reduction: To the corresponding alcohol.
- Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes.
- Knoevenagel Condensation: With active methylene compounds.

Combined Reactivity

The proximity of the chloro and formyl groups allows for cyclization reactions to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry.[11]

[Click to download full resolution via product page](#)

Caption: Reactivity map of **2-Chloro-7-ethoxyquinoline-3-carbaldehyde** showcasing its synthetic potential.

Potential Applications in Drug Development

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.^{[10][13]} The quinoline scaffold is a core component of numerous approved drugs. While specific biological activities for **2-Chloro-7-ethoxyquinoline-3-carbaldehyde** have not been reported, its structural features suggest potential for development in several therapeutic areas.

The broader class of quinoline derivatives has demonstrated activities including:

- Anticancer
- Antimalarial
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antiviral

The versatility of **2-Chloro-7-ethoxyquinoline-3-carbaldehyde** allows for its use as a scaffold to generate libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to readily modify both the 2- and 3-positions enables the fine-tuning of physicochemical properties and biological activity.

Safety Information

Specific safety data for **2-Chloro-7-ethoxyquinoline-3-carbaldehyde** is not readily available. However, based on the data for the 7-methoxy analog, it should be handled with care.^[4]

- Hazard Codes: Xi (Irritant)^[2]
- General Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information.

References

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B. [\[Link\]](#)
- 2-Chloro-7-methoxyquinoline-3-carbaldehyde. PubChem. [\[Link\]](#)
- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [\[Link\]](#)
- Meth-Cohn quinoline synthesis. Chemistry Online. [\[Link\]](#)
- Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [\[Link\]](#)
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related compounds. Indian Journal of Chemistry - Section B. [\[Link\]](#)
- 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [\[Link\]](#)
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related compounds. Indian Journal of Chemistry - Section B. [\[Link\]](#)
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [\[Link\]](#)
- **2-chloro-7-ethoxyquinoline-3-carbaldehyde** (C₁₂H₁₀CINO₂). PubChemLite. [\[Link\]](#)
- 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [\[Link\]](#)
- ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. [\[Link\]](#)
- 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [\[Link\]](#)
- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). [\[Link\]](#)
- Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. DergiPark. [\[Link\]](#)
- 2-Chloro-7-methylquinoline-3-carbaldehyde. [\[Link\]](#)
- 2-Chloro-3-quinolinicarboxaldehyde. PubChem. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 129798-05-6|2-Chloro-7-ethoxyquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 129798-05-6 CAS MSDS (2-CHLORO-7-ETHOXY-3-QUINOLINECARBALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Chloro-7-methylquinoline-3-carbaldehyde | 68236-21-5 [sigmaaldrich.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newsama.com [newsama.com]
- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-7-ethoxyquinoline-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606825#2-chloro-7-ethoxyquinoline-3-carbaldehyde-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com